3,5-dibromo-4-hydroxy-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-hydroxy-N-phenylbenzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring. The molecular formula of this compound is C13H9Br2NO2, and it has a molecular weight of 371.024 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-4-hydroxy-N-phenylbenzamide typically involves the bromination of 4-hydroxy-N-phenylbenzamide. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of dibromoquinones.
Reduction: Formation of hydroxy-N-phenylbenzamide.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
3,5-Dibromo-4-hydroxy-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3,5-dibromo-4-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-hydroxy-N-phenylbenzamide: Similar structure but with the hydroxyl group at a different position.
5-Bromo-2-hydroxy-N-phenylbenzamide: Contains only one bromine atom.
3,5-Dibromo-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
3,5-Dibromo-4-hydroxy-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two bromine atoms and a hydroxyl group on the benzene ring enhances its reactivity and potential for various applications in research and industry .
Properties
CAS No. |
91805-70-8 |
---|---|
Molecular Formula |
C13H9Br2NO2 |
Molecular Weight |
371.02 g/mol |
IUPAC Name |
3,5-dibromo-4-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H9Br2NO2/c14-10-6-8(7-11(15)12(10)17)13(18)16-9-4-2-1-3-5-9/h1-7,17H,(H,16,18) |
InChI Key |
WMCDXGVCOXTBRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.